(+)-Sativene

Description

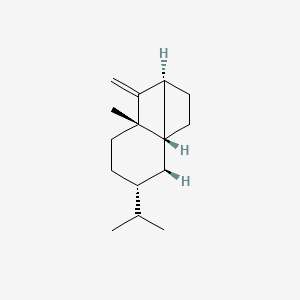

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3S,6S,8S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBBUADSYROGAT-VYDRJRHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3C1C(C2=C)CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@]2([C@H]3[C@@H]1[C@@H](C2=C)CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460872 | |

| Record name | (+)-Sativene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22338-87-0, 3650-28-0 | |

| Record name | rel-(1R,3aS,4R,7R,7aR)-Octahydro-4-methyl-8-methylene-7-(1-methylethyl)-1,4-methano-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22338-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Sativene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of (+)-Sativene from California Red Fir (Abies magnifica)

This guide provides a comprehensive, in-depth technical overview for the discovery, isolation, and characterization of the sesquiterpene (+)-sativene from the California Red Fir, Abies magnifica. This document is intended for researchers, natural product chemists, and drug development professionals, offering a narrative built on established scientific principles and field-proven methodologies. While the presence of a diverse array of terpenoids in the Abies genus is well-documented, this guide presents a structured approach to the specific investigation of (+)-sativene within A. magnifica.

Introduction to (+)-Sativene and the Genus Abies

The genus Abies, commonly known as firs, comprises a significant group of evergreen coniferous trees within the Pinaceae family. These trees are recognized for their production of a wide variety of secondary metabolites, including a rich diversity of terpenoids. Phytochemical investigations of various Abies species have revealed a complex mixture of monoterpenes, sesquiterpenes, and diterpenes, which contribute to their characteristic aroma and potential biological activities.[1][2][3][4] Sesquiterpenes, C15 isoprenoids, are of particular interest due to their broad spectrum of pharmacological properties.

(+)-Sativene is a tricyclic sesquiterpene with a complex carbon skeleton. Its discovery and characterization from various natural sources have intrigued chemists due to its unique structure and biosynthetic origins. This guide outlines a systematic and scientifically rigorous workflow for the prospective discovery and isolation of (+)-sativene from the oleoresin of Abies magnifica.

Part 1: Discovery and Initial Phytochemical Screening

The initial phase of discovering novel or known compounds in a plant species involves a systematic phytochemical screening. This process provides preliminary evidence of the presence of specific classes of compounds, guiding subsequent isolation efforts.

Plant Material Collection and Preparation

The collection of plant material is a critical step that can significantly influence the phytochemical profile of the extract. For the investigation of sesquiterpenes in Abies magnifica, the needles and young twigs are the primary targets due to their high concentration of essential oils.

-

Collection Protocol:

-

Collect fresh needles and young twigs from mature Abies magnifica trees, preferably from a high-altitude location to ensure a representative chemical profile.[5][6]

-

Transport the collected material to the laboratory in a cool, dark container to minimize the degradation of volatile compounds.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

-

Extraction of Essential Oil

Steam distillation is the method of choice for extracting volatile compounds like sesquiterpenes from plant material due to its efficiency and the relatively low risk of thermal degradation of the target compounds.[7][8][9][10]

-

Steam Distillation Protocol:

-

Place the powdered plant material (approximately 500 g) into a round-bottom flask of a Clevenger-type apparatus.

-

Add distilled water to the flask until the plant material is fully submerged.

-

Heat the flask to generate steam, which will pass through the plant material, carrying the volatile essential oils.

-

The steam and essential oil vapor will condense in the condenser and be collected in the graduated tube of the Clevenger apparatus.

-

Continue the distillation for at least 4 hours, or until no more oil is collected.

-

Separate the essential oil from the aqueous layer and dry it over anhydrous sodium sulfate.

-

Preliminary Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the initial identification of volatile compounds in a complex mixture like an essential oil.[11]

-

GC-MS Protocol:

-

Dilute a small sample of the extracted essential oil in a suitable solvent (e.g., hexane).

-

Inject the sample into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS).

-

Utilize a temperature program that allows for the separation of sesquiterpenes (e.g., initial temperature of 60°C, ramped to 240°C).

-

Identify the separated compounds by comparing their mass spectra with those in a commercial library (e.g., NIST, Wiley).

-

Tentatively identify (+)-sativene based on its characteristic mass spectrum and retention index.

-

Part 2: Isolation and Purification of (+)-Sativene

Following the preliminary identification of (+)-sativene, a targeted isolation and purification strategy is implemented to obtain the pure compound for structural elucidation and biological evaluation.

Column Chromatography

Column chromatography is a fundamental technique for the separation of compounds from a mixture based on their differential adsorption to a stationary phase.[12][13] For the separation of sesquiterpenes, silica gel is a commonly used adsorbent.

-

Column Chromatography Protocol:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane.

-

Pack a glass column with the slurry to create a uniform stationary phase.

-

Load the essential oil extract onto the top of the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the compound of interest, as indicated by TLC analysis.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve a high degree of purity, preparative HPLC is often employed.[14][15]

-

Prep-HPLC Protocol:

-

Dissolve the enriched fraction from column chromatography in a suitable solvent.

-

Inject the solution into a preparative HPLC system equipped with a reverse-phase column (e.g., C18).

-

Elute with an isocratic or gradient mobile phase (e.g., acetonitrile/water mixture).

-

Monitor the elution using a UV detector and collect the peak corresponding to (+)-sativene.

-

Remove the solvent from the collected fraction under reduced pressure to obtain the pure compound.

-

Part 3: Structural Elucidation of (+)-Sativene

The definitive identification of the isolated compound as (+)-sativene requires a comprehensive analysis of its spectroscopic data.[16][17][18][19][20]

Spectroscopic Analysis

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of sativene will show a molecular ion peak (M+) at m/z 204, corresponding to the molecular formula C15H24.

-

Infrared (IR) Spectroscopy: Reveals the presence of specific functional groups. The IR spectrum of (+)-sativene will exhibit characteristic C-H stretching and bending vibrations for alkanes and alkenes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the tricyclic structure of sativene.

| Spectroscopic Data for (+)-Sativene | |

| Technique | Key Observations |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 204 |

| Infrared (IR) Spectroscopy | C-H stretching (~2950 cm⁻¹), C=C stretching (~1640 cm⁻¹) |

| ¹H NMR (CDCl₃, 400 MHz) | Signals corresponding to methyl, methylene, and methine protons |

| ¹³C NMR (CDCl₃, 100 MHz) | Signals for 15 carbon atoms, including sp² carbons of the double bond |

Part 4: Biosynthesis of (+)-Sativene

The biosynthesis of sesquiterpenes in plants originates from the mevalonate pathway in the cytosol, leading to the formation of the universal precursor, farnesyl pyrophosphate (FPP). A specific terpene synthase, (+)-sativene synthase, then catalyzes the complex cyclization of FPP to form the tricyclic structure of (+)-sativene.

Visualizations

Experimental Workflow for Isolation of (+)-Sativene

Caption: Workflow for the isolation and identification of (+)-sativene.

Biosynthetic Pathway of (+)-Sativene

Caption: Simplified biosynthetic pathway of (+)-sativene from FPP.

References

-

The Gymnosperm Database. Abies magnifica (California red fir) description. [Link]

- Yang, X. W., Li, S. M., Shen, Y. H., & Zhang, W. D. (2008). Phytochemical and Biological Studies of Abies Species. Chemistry & Biodiversity, 5(5), 729-748.

-

American Conifer Society. Abies magnifica / California red fir. [Link]

-

Chem LibreTexts. Structure Elucidation from Spectroscopic Data in Organic Chemistry. [Link]

-

ResearchGate. Essential Oil of Abies alba Mill., Pinaceae, from the Pilot Production in Montenegro. [Link]

-

IJNRD. Comprehensive Review on Talispatra (Abies webbiana): Ethnobotany, Phytochemistry, and Pharmacological Insights. [Link]

-

National Center for Biotechnology Information. Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography. [Link]

-

PubMed. Systematic phytochemical investigation of Abies spectabilis. [Link]

-

Oregon State University. Abies magnifica. [Link]

-

ResearchGate. Pharmacognostic evaluation of Abies webbiana leaf: A Siddha herbal ingredient. [Link]

-

YouTube. How to make Abies sachalinensis essential oil Easy self-made steam distillation method at home. [Link]

-

ResearchGate. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. [Link]

-

Iowa State University. Essential Oils from Steam Distillation. [Link]

-

PubMed. Sesquiterpenoids and triterpenoids from Abies holophylla and their bioactivities. [Link]

-

MDPI. Phytochemistry, Biological, and Pharmacological Properties of Abies alba Mill. [Link]

-

Pharmacognosy Journal. Isolation of flavonoid from Abies webbiana leaves and its activity. [Link]

-

MDPI. Bioassay-Guided Isolation of Two Eudesmane Sesquiterpenes from Lindera strychnifolia Using Centrifugal Partition Chromatography. [Link]

-

Magritek. Extraction of Essential Oils from Spices using Steam Distillation. [Link]

-

MDPI. Phytochemical Screening and Biological Activity of Female and Male Cones from Pinus nigra subsp. laricio (Poir.) Maire. [Link]

-

ResearchGate. Structure elucidation and stereoselective total synthesis of pavettamine, the causal agent of gousiekte. [Link]

-

Taylor & Francis Online. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes. [Link]

-

National Center for Biotechnology Information. A new alkaloid isolated from Abies webbiana leaf. [Link]

-

MDPI. Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents. [Link]

-

YouTube. Structure Elucidation of Organic Compounds. [Link]

-

YouTube. Column Chromatography Separation (Sep-Pak C-18). [Link]

-

ResearchGate. Synthesis and structure elucidation of a series of pyranochromene chalcones and flavanones using 1D and 2D NMR spectroscopy and X- ray crystallography. [Link]

-

PubMed. Structural elucidation of the main cis beta-carotenes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Systematic phytochemical investigation of Abies spectabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sesquiterpenoids and triterpenoids from Abies holophylla and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. conifersociety.org [conifersociety.org]

- 6. Abies magnifica | Landscape Plants | Oregon State University [landscapeplants.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. engineering.iastate.edu [engineering.iastate.edu]

- 9. magritek.com [magritek.com]

- 10. Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Structural elucidation of the main cis beta-carotenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Sativene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Sativene is a naturally occurring sesquiterpene hydrocarbon characterized by a complex tricyclic carbon skeleton. As a member of the vast family of terpenoids, it has garnered interest within the scientific community due to its intricate molecular architecture and its role as a biosynthetic precursor to other bioactive compounds. This guide provides a comprehensive overview of the chemical structure, stereochemistry, biosynthesis, and a representative enantioselective synthetic approach to (+)-sativene, tailored for professionals in chemical research and drug development.

Chemical Structure and Properties

(+)-Sativene is a sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . Its systematic IUPAC name is (1S,2R,3R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.0²˒⁸]decane. The molecule possesses a unique and rigid tricyclic framework, which is a derivative of the decalin system with an additional cyclopropane ring fused to it.

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| IUPAC Name | (1S,2R,3R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.0²˒⁸]decane |

| CAS Number | 5986-49-2 |

| Appearance | Colorless oil |

Elucidation of Stereochemistry

The stereochemistry of (+)-sativene is complex, with five stereocenters that define its three-dimensional structure and its dextrorotatory optical activity. The absolute configuration of each stereocenter has been determined using the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog Priority Rules: A Brief Overview

The CIP system assigns priorities to the substituents attached to a chiral center based on atomic number. The atom with the highest atomic number receives the highest priority. If there is a tie, the atoms attached to these are compared until a point of difference is found. Once priorities are assigned, the molecule is oriented so that the lowest priority group is pointing away from the viewer. The sequence from the highest to the third-highest priority group is then observed. A clockwise directionality corresponds to an 'R' configuration (from the Latin rectus for right), while a counter-clockwise directionality corresponds to an 'S' configuration (from the Latin sinister for left).

Stereocenters in (+)-Sativene:

-

C1: S configuration

-

C2: R configuration

-

C3: R configuration

-

C6: R configuration

-

C8: R configuration

The precise spatial arrangement of these chiral centers is crucial for the molecule's biological activity and its interaction with other chiral molecules, such as enzymes.

Caption: 2D representation of (+)-sativene with numbered carbons.

Biosynthesis of (+)-Sativene

The biosynthesis of (+)-sativene in nature is a fascinating example of enzymatic precision. The process begins with the universal precursor for sesquiterpenes, farnesyl diphosphate (FPP).[1]

The Role of (+)-Sativene Synthase

The key enzyme in this pathway is (+)-sativene synthase. This enzyme belongs to the terpene cyclase family and catalyzes the complex cyclization of the linear FPP molecule into the intricate tricyclic structure of (+)-sativene.[1]

The proposed mechanism involves the following key steps:

-

Ionization: The pyrophosphate group of FPP departs, generating a farnesyl cation.

-

Cyclization Cascade: A series of intramolecular electrophilic attacks of the carbocation on the double bonds of the farnesyl chain occurs. This cascade is precisely controlled by the enzyme's active site, guiding the folding of the substrate and stabilizing the cationic intermediates.

-

Rearrangement and Proton Elimination: The final steps involve a hydride shift and the elimination of a proton to form the exocyclic double bond, yielding the final (+)-sativene molecule.

Caption: Simplified biosynthetic pathway of (+)-sativene from FPP.

Enantioselective Synthesis of (+)-Sativene

Representative Enantioselective Synthetic Strategy via a Chiral Auxiliary

This hypothetical protocol is based on the principles of asymmetric synthesis using a chiral auxiliary to control the stereochemistry of key bond-forming reactions.

Experimental Protocol:

-

Attachment of Chiral Auxiliary: A prochiral starting material, such as a substituted cyclohexenone, is reacted with a chiral auxiliary (e.g., an Evans oxazolidinone or a Oppolzer sultam) to form a chiral enolate precursor.

-

Diastereoselective Alkylation: The resulting chiral enolate is then subjected to a diastereoselective alkylation reaction. The steric bulk of the chiral auxiliary directs the incoming electrophile to one face of the enolate, thereby establishing a new stereocenter with high diastereoselectivity.

-

Ring-Closing Metathesis (RCM): Following the alkylation, a diene moiety is introduced into the molecule. A subsequent ring-closing metathesis reaction, catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), is employed to construct the second ring of the decalin core.

-

Cyclopropanation: The exocyclic double bond is then subjected to a diastereoselective cyclopropanation reaction (e.g., Simmons-Smith reaction) to form the fused cyclopropane ring. The stereochemistry of this step is directed by the existing stereocenters in the molecule.

-

Functional Group Manipulations: A series of functional group interconversions are then carried out to install the remaining isopropyl and methyl groups.

-

Cleavage of Chiral Auxiliary: Finally, the chiral auxiliary is cleaved under mild conditions to yield the enantiomerically enriched (+)-sativene. The auxiliary can often be recovered and reused.

Caption: Workflow for a representative enantioselective synthesis of (+)-sativene.

Spectroscopic Data of (+)-Sativene

The characterization of (+)-sativene relies on a combination of spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR (Proton NMR) | Complex spectrum with multiple overlapping signals in the aliphatic region (0.8-2.5 ppm). Characteristic signals for the isopropyl group (doublet around 0.8-0.9 ppm) and the exocyclic methylene protons (singlets around 4.5-4.8 ppm). |

| ¹³C NMR (Carbon NMR) | Approximately 15 distinct signals corresponding to the carbon skeleton. Signals for the sp² carbons of the double bond appear around 105 ppm (CH₂) and 150 ppm (quaternary carbon). The remaining signals are in the aliphatic region. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations for sp³ carbons just below 3000 cm⁻¹. A characteristic peak around 1640 cm⁻¹ for the C=C stretching of the exocyclic double bond. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z = 204. The fragmentation pattern is complex due to the polycyclic nature of the molecule. |

Conclusion

(+)-Sativene is a structurally intricate sesquiterpene whose stereochemistry and synthesis have been subjects of significant scientific inquiry. Understanding its three-dimensional structure is paramount for elucidating its biological function and for the rational design of related compounds with potential applications in drug discovery and development. The biosynthetic pathway, orchestrated by (+)-sativene synthase, offers a remarkable example of nature's efficiency in constructing complex molecules. While the enantioselective synthesis of (+)-sativene remains a challenging endeavor, the principles of modern asymmetric synthesis provide a clear roadmap for accessing this fascinating natural product in an enantiomerically pure form.

References

-

Zhang, Y., et al. (2024). Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene. Organic Letters, 26(1), 338–343. [Link]

Sources

(+)-Sativene biosynthesis pathway in fungi

An In-Depth Technical Guide to the (+)-Sativene Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpenoids represent a vast and structurally diverse class of natural products with significant applications in pharmaceuticals, agriculture, and fragrances.[1] Fungi, in particular, are a prolific source of these complex molecules.[2] This guide provides a comprehensive technical overview of the biosynthesis of (+)-sativene, a tricyclic sesquiterpene hydrocarbon, in fungi. We will delve into the core enzymatic steps, from the universal precursor farnesyl pyrophosphate (FPP) to the formation of the sativene skeleton and its subsequent oxidative modifications. This document is designed to serve as a field guide for researchers, offering not only a deep understanding of the biochemical pathway but also detailed, actionable protocols for its investigation, including gene discovery, heterologous expression, enzyme characterization, and product analysis.

Introduction: The Significance of (+)-Sativene

(+)-Sativene is a tricyclic sesquiterpene that serves as a key biosynthetic intermediate for a range of fungal secondary metabolites.[3] Its unique tricyclo[4.4.0.01,7]decane skeleton is the foundation for phytotoxic and plant-promoting compounds, such as the helminthosporols and prehelminthosporol, produced by plant pathogenic fungi like Bipolaris sorokiniana.[3][4] Understanding the enzymatic machinery responsible for its production is critical for several reasons: it unveils fundamental principles of terpene cyclase catalysis, provides targets for controlling plant pathogens, and offers a genetic toolkit for the metabolic engineering of high-value, sativene-derived molecules.[1][5]

The Core Biosynthetic Pathway: From FPP to (+)-Sativene

Like all sesquiterpenes, the biosynthesis of (+)-sativene begins with the C15 isoprenoid precursor, (2E,6E)-farnesyl pyrophosphate (FPP).[2] In fungi, FPP is synthesized via the mevalonate pathway. The key reaction, and the committed step in sativene biosynthesis, is the complex cyclization of the linear FPP molecule into the intricate tricyclic structure of (+)-sativene. This transformation is catalyzed by a single enzyme: (+)-sativene synthase.[6]

The Key Enzyme: (+)-Sativene Synthase

(+)-Sativene synthase (EC 4.2.3.129) is a terpene cyclase (also referred to as a sesquiterpene synthase or STS) that orchestrates a cascade of carbocationic intermediates to form the final hydrocarbon product.[6] Examples of this enzyme have been identified and characterized in several fungi, including Coprinus cinereus (designated Cop4) and, more recently, as part of a biosynthetic gene cluster in Bipolaris sorokiniana (designated SatA).[3][6]

The catalytic mechanism, common to class I terpene cyclases, involves:

-

Ionization: The enzyme facilitates the departure of the diphosphate group from FPP, generating an allylic farnesyl carbocation. This step is dependent on a divalent metal cofactor, typically Mg²⁺, which helps to stabilize the diphosphate anion.[7]

-

Cyclization Cascade: The highly reactive carbocation is then folded within the enzyme's active site, which acts as a template to guide a series of intramolecular cyclizations and rearrangements (hydride and methyl shifts).

-

Termination: The reaction cascade is terminated by a final deprotonation step, yielding the neutral (+)-sativene molecule and regenerating the enzyme for another catalytic cycle.

Caption: The core enzymatic reaction for (+)-sativene synthesis.

Downstream Diversification: The seco-Sativene Pathway

Recent genome mining studies in the fungus Bipolaris sorokiniana have revealed that (+)-sativene is not an endpoint but rather a crucial branching point.[3][8] A dedicated gene cluster encodes enzymes that further modify the sativene scaffold to produce seco-sativene derivatives, which feature a rearranged bicyclo[3.2.1]octane core.[3]

This downstream pathway involves a three-enzyme cassette:

-

satA : Encodes the (+)-sativene synthase that produces the initial scaffold.[3]

-

satB : Encodes a Cytochrome P450 monooxygenase (CYP450). SatB catalyzes complex oxidative reactions, including dihydroxylations at C14-C15, which leads to the cleavage of the carbon-carbon bond and the formation of the seco-sativene skeleton.[3]

-

satC : Encodes a reductase. SatC acts on the aldehyde group generated by SatB, performing a regioselective reduction and mediating a hemiacetal ring closure to yield the final product, prehelminthosporol.[3]

Caption: The extended (+)-sativene pathway in Bipolaris sorokiniana.

Technical Guide: A Framework for Investigation

This section provides a logical workflow and detailed protocols for the identification and characterization of fungal (+)-sativene synthases. The described methods are self-validating, ensuring that each step confirms the success of the previous one.

Workflow for Sativene Synthase Characterization

Caption: Experimental workflow for fungal sativene synthase characterization.

Experimental Protocols

This protocol describes the expression of a candidate gene cloned into a pET-series vector with an N-terminal His6-tag in E. coli BL21(DE3). This is a standard, robust method for producing fungal terpene synthases for initial characterization.[9][10]

Materials:

-

E. coli BL21(DE3) cells containing the expression plasmid.

-

Luria-Bertani (LB) medium with appropriate antibiotic (e.g., 100 µg/mL ampicillin or 50 µg/mL kanamycin).

-

1 M Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution.

-

Incubator shaker.

-

Centrifuge.

Methodology:

-

Starter Culture: Inoculate 10 mL of LB medium (with antibiotic) with a single colony from a fresh plate. Incubate overnight at 37°C with shaking (220 rpm).

-

Main Culture: Inoculate 1 L of LB medium (with antibiotic) in a 2.5 L baffled flask with the overnight starter culture (1:100 dilution).

-

Growth: Incubate at 37°C with shaking (220 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8. This ensures the cells are in the exponential growth phase and are most receptive to induction.

-

Induction: Cool the culture to 18°C. Add IPTG to a final concentration of 0.2-0.5 mM. Lowering the temperature slows down protein synthesis, which often promotes proper folding of eukaryotic enzymes in a prokaryotic host.

-

Expression: Continue to incubate at 18°C for 16-20 hours with shaking (200 rpm).

-

Harvesting: Transfer the culture to centrifuge bottles and pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Storage: Discard the supernatant. The cell pellet can be used immediately for protein purification or stored at -80°C.

This protocol is designed to test the catalytic activity of the purified enzyme and identify the resulting terpene products. The use of a hexane overlay is crucial for capturing volatile, non-polar products like (+)-sativene.

Materials:

-

Purified His-tagged sativene synthase.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10% (v/v) glycerol, 5 mM DTT.

-

Substrate: 50 µM (2E,6E)-Farnesyl pyrophosphate (FPP).

-

n-Hexane (GC grade).

-

2 mL glass GC vials with screw caps.

-

Vortex mixer.

-

GC-MS system.

Methodology:

-

Assay Setup: In a 2 mL glass GC vial, prepare a 500 µL reaction mixture containing:

-

450 µL Assay Buffer.

-

1-5 µg of purified enzyme.

-

Add FPP to a final concentration of 50 µM to start the reaction. Always add the substrate last.

-

-

Product Trapping: Gently overlay the aqueous reaction mixture with 500 µL of n-hexane. This organic layer will trap any volatile hydrocarbons produced.

-

Incubation: Seal the vial tightly and incubate at 30°C for 2-4 hours. For kinetic studies, time points should be taken to ensure the reaction is in the linear range.

-

Reaction Quench & Extraction: Stop the reaction by vigorously vortexing the vial for 30 seconds. This denatures the enzyme and simultaneously extracts the products into the hexane layer.

-

Sample Preparation: Centrifuge the vial at 2,000 x g for 5 minutes to separate the phases. Carefully transfer the upper hexane layer to a new GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis: Analyze 1 µL of the hexane extract by GC-MS.

Data Presentation and Analysis

Quantitative data from experiments should be clearly summarized. Product identification relies on comparing the mass spectrum and retention time of the product with an authentic standard or with published library data.

Table 1: Example GC-MS Parameters for Sesquiterpene Analysis

| Parameter | Setting | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A standard non-polar column suitable for separating hydrocarbon isomers. |

| Injector Temp. | 250°C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium, constant flow (1.0 mL/min) | Inert carrier gas providing good separation efficiency. |

| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min | A temperature gradient is essential to separate compounds with different boiling points. |

| MS Source Temp. | 230°C | Standard temperature for electron ionization. |

| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass analyzer. |

| Scan Range | 40-400 m/z | Covers the expected mass range for sesquiterpene fragmentation patterns. |

Conclusion and Future Perspectives

The biosynthesis of (+)-sativene in fungi is a prime example of the elegant chemical complexity achievable by single enzymes. The pathway begins with the cyclization of FPP by (+)-sativene synthase and can be extended through the action of tailoring enzymes like P450s and reductases to generate a diverse family of related sesquiterpenoids.[3] The technical framework provided here offers a robust methodology for identifying and characterizing novel synthases involved in this pathway.

Future research will likely focus on discovering new structural variants of sativene-derived molecules through continued genome mining. Furthermore, the elucidation of these pathways paves the way for synthetic biology and metabolic engineering efforts.[1][11] By expressing the satA, satB, and satC genes in a high-flux microbial host like Saccharomyces cerevisiae, it may be possible to develop sustainable, fermentation-based platforms for the production of these complex and potentially valuable molecules.[12][13]

References

-

Wikipedia. Aristolochene. [Link]

-

Proctor, R. H., & Hohn, T. M. (1993). Aristolochene synthase. Isolation, characterization, and bacterial expression of a sesquiterpenoid biosynthetic gene (Ari1) from Penicillium roqueforti. Journal of Biological Chemistry, 268(6), 4543–4548. [Link]

-

Grokipedia. Aristolochene synthase. [Link]

-

Grokipedia. Presilphiperfolanol synthase. [Link]

-

Zocher, G., et al. (2021). Sesquiterpene Cyclases from the Basidiomycete Cerrena unicolor. Catalysts. [Link]

-

Caruthers, J. M., et al. (2000). X-ray crystal structure of aristolochene synthase from Aspergillus terreus and evolution of templates for the cyclization of farnesyl diphosphate. Journal of Biological Chemistry, 275(33), 25533–25539. [Link]

-

Wikipedia. (+)-sativene synthase. [Link]

-

Jiang, N., et al. (2023). Heterologous expression leading to characterization of two BFTS-catalyzed terpenes. ResearchGate. [Link]

-

UniProt Consortium. (2000). Ari1 - Aristolochene synthase - Aspergillus terreus. UniProtKB. [Link]

-

Zocher, G., et al. (2021). Sesquiterpene Cyclases from the Basidiomycete Cerrena unicolor. Leibniz Universität Hannover Repository. [Link]

-

Nozaki, H., et al. (2023). Biocatalyst collection and heterologous expression of sesquiterpene synthases from basidiomycetous fungi: Discovery of a novel sesquiterpene hydrocarbon. Microbial Biotechnology, 16(3), 632-644. [Link]

-

Cane, D. E., et al. (2011). Sesquiterpene Backbones Generated by Sesquiterpene Cyclases: Formation of iso-Caryolan-1-ol and an Isoclovane. Organic Letters. [Link]

-

Schmalfuss, M., et al. (2022). Rational reprogramming of the sesquiterpene synthase BcBOT2 yields new terpenes with presilphiperfolane skeleton. RSC Publishing. [Link]

-

Moraga, J., et al. (2020). Unravelling the Function of the Sesquiterpene Cyclase STC3 in the Lifecycle of Botrytis cinerea. International Journal of Molecular Sciences. [Link]

-

Snyder, S. A. (2017). Total synthesis of presilphiperfolan-8-ol. ResearchGate. [Link]

-

Liu, J., et al. (2021). Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020). Molecules. [Link]

-

Zhang, C., et al. (2021). Metabolic engineering strategies for sesquiterpene production in microorganism. Critical Reviews in Biotechnology. [Link]

-

Siler, D. A., & Maimone, T. J. (2014). Biosynthesis and Chemical Synthesis of Presilphiperfolanol Natural Products. Israel Journal of Chemistry. [Link]

-

Brückner, K., & Dickschat, J. S. (2021). Mechanistic Similarities of Sesquiterpene Cyclases PenA, Omp6/7, and BcBOT2 Are Unraveled by an Unnatural “FPP-Ether” Derivative. Organic Letters. [Link]

-

Hansen, B. G., et al. (2015). Heterologous production of fungal secondary metabolites in Aspergilli. Frontiers in Microbiology. [Link]

-

Nozaki, H., et al. (2023). Biocatalyst collection and heterologous expression of sesquiterpene synthases from basidiomycetous fungi: Discovery of a novel sesquiterpene hydrocarbon. Semantic Scholar. [Link]

-

Chen, X., et al. (2023). Molecular and Functional Analyses of Characterized Sesquiterpene Synthases in Mushroom-Forming Fungi. Journal of Fungi. [Link]

-

Yew, Z. Y., et al. (2022). Metabolic Engineering of Saccharomyces cerevisiae for Production of Fragrant Terpenoids from Agarwood and Sandalwood. Journal of Fungi. [Link]

-

Degenhardt, J., et al. (2009). Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance. Phytochemistry. [Link]

-

Zhang, Y., et al. (2024). Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene. Organic Letters, 26(1), 338–343. [Link]

-

Graphviz Examples and Tutorial. Simple Graph. [Link]

-

Agger, S. A., et al. (2025). Towards engineering agaricomycete fungi for terpenoid production. Journal of Industrial Microbiology & Biotechnology. [Link]

-

Zhang, Y., et al. (2024). Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene. ResearchGate. [Link]

-

YouTube. (2009). Graphviz dot. [Link]

-

OpenMx. (2011). omxGraphviz help (making path diagrams). [Link]

-

Wong, S., et al. (2022). Metabolic Engineering Techniques to Increase the Productivity of Primary and Secondary Metabolites Within Filamentous Fungi. Frontiers in Fungal Biology. [Link]

-

Li, Y., et al. (2025). Sativene-Related Sesquiterpenoids with Phytotoxic and Plant-Promoting Activities from the Plant Pathogenic Fungus Bipolaris sorokiniana Based on a Molecular Networking Strategy. Journal of Agricultural and Food Chemistry. [Link]

-

Kiesenhofer, D. P., et al. (2015). Fungal Metabolic Engineering for Biofuel Production. Bentham Science. [Link]

-

Li, G., et al. (2024). Genome Mining of Fungal Unique Trichodiene Synthase-like Sesquiterpene Synthases. International Journal of Molecular Sciences. [Link]

-

Sketchviz. Graphviz Examples and Tutorial. [Link]

-

Graphviz. (2024). DOT Language. [Link]

-

Petrovic, M., et al. (2003). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. [Link]

-

Xu, W., & Li, S. (2022). Branching and converging pathways in fungal natural product biosynthesis. Natural Product Reports. [Link]

-

Chen, X., et al. (2022). Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. Journal of Fungi. [Link]

-

de la Torre, A., et al. (2017). Systems and Synthetic Biology Approaches to Engineer Fungi for Fine Chemical Production. Frontiers in Bioengineering and Biotechnology. [Link]

-

Liu, M., et al. (2022). UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana. Frontiers in Chemistry. [Link]

-

Liu, M., et al. (2022). UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana. ResearchGate. [Link]

-

Delemazure, J., et al. (2024). Combining systems and synthetic biology for in vivo enzymology. Molecular Systems Biology. [Link]

-

Uchida, Y., et al. (1996). Characterization of chitin synthase 2 of Saccharomyces cerevisiae. II: Both full size and processed enzymes are active for chitin synthesis. Journal of Biochemistry. [Link]

-

Kumeta, Y., & Ito, M. (2010). Characterization of δ-Guaiene Synthases from Cultured Cells of Aquilaria, Responsible for the Formation of the Sesquiterpenes in Agarwood. Plant Physiology. [Link]

-

Shokoohinia, Y., et al. (2018). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research. [Link]

-

Li, Y., et al. (2022). Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup. Toxins. [Link]

-

Lenardon, M. D., et al. (2020). Fungal Chitin Synthases: Structure, Function, and Regulation. Journal of Fungi. [Link]

Sources

- 1. Metabolic engineering strategies for sesquiterpene production in microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sativene-Related Sesquiterpenoids with Phytotoxic and Plant-Promoting Activities from the Plant Pathogenic Fungus Bipolaris sorokiniana Based on a Molecular Networking Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Towards engineering agaricomycete fungi for terpenoid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (+)-sativene synthase - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. repo.uni-hannover.de [repo.uni-hannover.de]

- 11. Frontiers | Systems and Synthetic Biology Approaches to Engineer Fungi for Fine Chemical Production [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Metabolic Engineering Techniques to Increase the Productivity of Primary and Secondary Metabolites Within Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Total Synthesis of (+)-Sativene and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Sativene, a tricyclic sesquiterpene, presents a formidable challenge to synthetic chemists due to its compact and sterically congested [4.4.0.02,8] bridged ring system. This guide provides an in-depth analysis of the key strategies and methodologies developed for the total synthesis of (+)-sativene and its structurally related analogs. By dissecting various synthetic routes, from seminal early approaches to modern enantioselective strategies, this document aims to offer valuable insights into the logic of synthetic design, the nuances of stereochemical control, and the evolution of synthetic organic chemistry. The discussion extends to the synthesis of sativene analogs, highlighting the adaptability of these synthetic routes for exploring structure-activity relationships, a critical aspect of drug discovery and development.

Introduction: The Structural and Synthetic Challenge of (+)-Sativene

(+)-Sativene is a sesquiterpene natural product first isolated from the fungus Helminthosporium sativum. Its intricate tricyclic carbon skeleton has intrigued synthetic organic chemists for decades. The core structure features a bicyclo[2.2.2]octane system fused to a cyclopentane ring, creating a rigid and sterically demanding architecture. The successful construction of this framework, particularly in an enantioselective manner, requires careful strategic planning and the application of powerful synthetic methodologies.

The primary challenges in the total synthesis of (+)-sativene include:

-

Construction of the Tricyclic Core: The assembly of the bridged and fused ring system is a significant hurdle.

-

Stereochemical Control: The molecule possesses multiple stereocenters that must be set with precise control.

-

Functional Group Manipulation: Strategic introduction and modification of functional groups are necessary to build the carbon skeleton and complete the synthesis.

Retrosynthetic Analysis and Key Synthetic Strategies

The diverse approaches to the total synthesis of (+)-sativene can be broadly categorized based on the key bond disconnections in their retrosynthetic analyses. Common strategies involve intramolecular cyclization reactions, Diels-Alder reactions, and radical cyclizations to construct the challenging tricyclic core.

Diagram: General Retrosynthetic Approaches to (+)-Sativene

Caption: Key retrosynthetic disconnections for (+)-sativene.

Seminal Total Syntheses: Foundational Approaches

The early total syntheses of sativene laid the groundwork for future endeavors, demonstrating the feasibility of constructing its complex architecture. While often lengthy and not enantioselective, these routes were crucial in establishing proof-of-concept and introducing key strategic bond formations.

One of the pioneering syntheses was reported by McMurry in 1968.[1] This synthesis utilized an intramolecular reductive coupling of a keto-aldehyde to form a key bicyclic intermediate.

A notable racemic synthesis by Karimi started from the commercially available Wieland-Miescher ketone, achieving the synthesis of a key intermediate in McMurry's route in eight steps with an overall yield of 28%.[2] This formal total synthesis employed key reactions such as intramolecular cyclization and ionic hydrogenation.[2]

Modern Enantioselective Syntheses

The advent of powerful asymmetric reactions has enabled the development of highly efficient and stereoselective total syntheses of (+)-sativene. These modern approaches often employ catalytic asymmetric methods to set key stereocenters early in the synthetic sequence.

Diels-Alder Strategies

The Diels-Alder reaction has proven to be a powerful tool for the construction of the bicyclo[2.2.2]octane core of sativene. A high-pressure Diels-Alder reaction between 2,3-dimethyl-1,3-cyclohexadiene and methyl coumalate was utilized in a five-step racemic synthesis of sativene.[3] The inverse-electron-demand nature of this cycloaddition was a key feature of this approach.[3]

Radical Cyclization Approaches

Free radical cyclizations offer a mild and efficient method for the formation of C-C bonds and have been successfully applied to the synthesis of sativene. One such approach involved a titanocene-catalyzed radical cyclization, which was also applied to the synthesis of copacamphene.[4] This strategy highlights the utility of radical chemistry in the construction of complex polycyclic systems.[4]

Synthesis of (+)-Sativene Analogs

The synthetic routes developed for (+)-sativene can be adapted to produce a variety of analogs. This is crucial for structure-activity relationship (SAR) studies, which are fundamental to drug discovery. By systematically modifying different parts of the sativene scaffold, researchers can probe the structural requirements for biological activity. For instance, the functional groups on the cyclopentane ring can be varied, or the stereochemistry of certain centers can be inverted to understand their impact on biological targets. The modularity of many of the synthetic routes allows for the introduction of diverse substituents at late stages of the synthesis.

Experimental Protocols: A Key Transformation Example

To provide a practical context, a representative experimental procedure for a key transformation is detailed below. This protocol is based on the intramolecular cyclization strategy, a common theme in several sativene syntheses.

Protocol: Intramolecular Aldol Cyclization to form the Tricyclic Core

-

Reactant Preparation: A solution of the diketone precursor (1.0 eq) in anhydrous THF (0.1 M) is prepared under an inert atmosphere (Argon or Nitrogen).

-

Base Addition: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise over 15 minutes.

-

Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired tricyclic enone.

Data Summary

| Synthetic Strategy | Key Reaction | Number of Steps (Longest Linear) | Overall Yield | Enantioselectivity | Reference |

| McMurry (1968) | Reductive Coupling | >10 | Low | Racemic | [1] |

| Karimi (2001) | Intramolecular Cyclization | 8 (to intermediate) | 28% (to intermediate) | Racemic | [2] |

| Hatsui et al. | Diels-Alder Reaction | 5 | Not specified | Racemic | [3] |

| Bakuzis et al. | Radical Cyclization | ~10 | Moderate | Racemic | [4] |

Conclusion

The total synthesis of (+)-sativene has been a fertile ground for the development and application of novel synthetic strategies. From the early pioneering work to modern, highly efficient enantioselective routes, the journey to conquer this challenging natural product has significantly contributed to the toolkit of the synthetic organic chemist. The knowledge gained from these endeavors continues to inform the synthesis of other complex natural products and provides a solid foundation for the creation of novel analogs with potential therapeutic applications. The ongoing pursuit of more concise and versatile syntheses of sativene and its derivatives will undoubtedly lead to further innovations in the field of organic chemistry.

References

-

Karimi, S. (2001). A formal total synthesis of racemic sesquiterpenoid sativene. Journal of Natural Products, 64(4), 406-410. [Link]

-

Hatsui, T., Hashiguchi, T., & Takeshita, H. (1993). A Total Synthesis of (±)-Sativene via High-Pressure Diels-Alder Route. Chemistry Letters, 22(7), 1279-1282. [Link]

-

McMurry, J. E. (1968). Total synthesis of sativene. Journal of the American Chemical Society, 90(24), 6821-6823. [Link]

-

McMurry, J. E. (1968). Total synthesis of Sativene. Total Syntheses :: Reaction scheme for total synthesis of the natural product Sativene (McMurry). [Link]

-

Bakuzis, P., Campos, O. O. S., & Bakuzis, M. L. F. (1976). Total synthesis of sativene and copacamphene via a free radical cyclization. The Journal of Organic Chemistry, 41(22), 3629-3630. [Link]

Sources

An In-Depth Technical Guide to the Natural Sources of (+)-Sativene in Plants and Fungi

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(+)-Sativene, a tricyclic sesquiterpene, has garnered significant interest within the scientific community due to its unique chemical structure and potential biological activities. This guide provides a comprehensive technical overview of the natural sources of (+)-sativene, focusing on its occurrence in both the plant and fungal kingdoms. We delve into the biosynthetic pathways elucidating its formation from farnesyl pyrophosphate, catalyzed by the enzyme (+)-sativene synthase. Furthermore, this document offers detailed methodologies for the extraction, isolation, purification, and characterization of (+)-sativene from its natural hosts. This includes step-by-step protocols for laboratory-scale extraction and purification, as well as advanced analytical techniques for structural elucidation and chiral analysis. The aim of this guide is to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical insights to explore and harness the potential of (+)-sativene.

Introduction: The Significance of (+)-Sativene

Sesquiterpenes, a class of C15 isoprenoids, are widely distributed in nature and exhibit a remarkable diversity of structures and biological functions. Among these, (+)-sativene stands out due to its complex tricyclic carbon skeleton. Its potential pharmacological properties, including antimicrobial and cytotoxic activities, make it a molecule of interest for drug discovery and development.[1][2][3][4] Understanding the natural sources and biosynthetic machinery for (+)-sativene is paramount for its sustainable production and further investigation. This guide serves as a technical resource, consolidating current knowledge on the botanical and mycological origins of this promising natural product.

Natural Occurrence of (+)-Sativene

(+)-Sativene is not ubiquitously distributed in nature; its presence has been identified in a select number of plant and fungal species.

Plant Sources: The Coniferous Lineage

The primary plant source of (+)-sativene is the Grand Fir (Abies grandis), a coniferous tree native to North America.[5][6] The essential oil obtained from the needles and trunk wood of this tree contains a complex mixture of terpenes, including (+)-sativene. The concentration of (+)-sativene can vary depending on the specific chemotype of the tree and the geographical location.[7]

Fungal Producers: A Diverse Assemblage

A more diverse array of organisms producing (+)-sativene and related sesquiterpenoids is found within the fungal kingdom. These include:

-

Coprinus cinereus : This basidiomycete fungus is a known producer of (+)-sativene, and the enzyme responsible for its biosynthesis, (+)-sativene synthase, has been isolated and characterized from this organism.[8]

-

Bipolaris sorokiniana : A plant pathogenic fungus, B. sorokiniana is a source of various sativene-type sesquiterpenoids.[9]

-

Cochliobolus sativus : This fungus, also a plant pathogen, has been shown to produce sativene-related compounds.

-

Bipolaris victoriae : An endophytic fungus that also synthesizes sativene sesquiterpenoids.

The production of (+)-sativene and its derivatives by these fungi highlights their sophisticated secondary metabolic pathways and their potential as microbial cell factories for the production of this valuable compound.

Biosynthesis of (+)-Sativene

The biosynthesis of (+)-sativene follows the general pathway of sesquiterpene formation, originating from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which provide the basic five-carbon isoprenoid units.

The key steps in the biosynthesis of (+)-sativene are:

-

Formation of Farnesyl Pyrophosphate (FPP): Three molecules of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).

-

Cyclization of FPP: The crucial step is the cyclization of the linear FPP molecule, catalyzed by the enzyme (+)-sativene synthase . This enzyme facilitates a complex series of carbocation rearrangements, ultimately leading to the formation of the tricyclic structure of (+)-sativene.[8]

The enzymatic mechanism of (+)-sativene synthase is a fascinating example of the catalytic prowess of terpene cyclases, which can generate immense structural diversity from a single precursor.[10][11][12]

Methodologies for Extraction, Isolation, and Characterization

The successful isolation and purification of (+)-sativene from its natural sources require a systematic approach, combining various extraction and chromatographic techniques.

Extraction of (+)-Sativene

The choice of extraction method depends on the source material.

-

From Plant Material (Abies grandis): Steam distillation is the most common method for extracting essential oils from coniferous plant material. The volatile nature of (+)-sativene makes it amenable to this technique.

-

From Fungal Cultures: For fungal sources, the extraction is typically performed on both the mycelium and the culture broth. Organic solvent extraction, using solvents like ethyl acetate or methanol, is effective in extracting sesquiterpenes from the fungal biomass and the liquid medium.[13]

Isolation and Purification

Following extraction, a multi-step purification process is necessary to isolate (+)-sativene from the complex mixture of other secondary metabolites.

Experimental Protocol: Isolation of Sesquiterpenes from Fungal Culture

-

Culturing: Grow the desired fungal strain (e.g., Bipolaris sorokiniana) in a suitable liquid medium until sufficient biomass is produced.

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the mycelium with methanol or ethyl acetate at room temperature with agitation.

-

Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography on silica gel.

-

Elute with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

-

Purification:

-

Analyze the fractions by thin-layer chromatography (TLC) to identify those containing compounds with the expected Rf value for sesquiterpenes.

-

Pool the relevant fractions and subject them to further purification by preparative high-performance liquid chromatography (HPLC) on a C18 column.[14]

-

Characterization and Quantification

A combination of spectroscopic and chromatographic techniques is employed for the structural elucidation and quantification of (+)-sativene.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile compounds like (+)-sativene.[15][16][17] The retention time and the mass spectrum of the isolated compound are compared with those of an authentic standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the unambiguous structural elucidation of the isolated compound, confirming the connectivity and stereochemistry of the molecule.

-

Chiral Analysis: Since (+)-sativene is a chiral molecule, it is crucial to determine its enantiomeric purity. Chiral gas chromatography (chiral GC) or chiral high-performance liquid chromatography (chiral HPLC) using a chiral stationary phase can be used to separate the enantiomers and determine the enantiomeric excess.[18][19][20][21][22]

Experimental Protocol: GC-MS Quantification of (+)-Sativene

-

Sample Preparation: Prepare a stock solution of the purified (+)-sativene of a known concentration in a suitable solvent (e.g., hexane). Create a series of calibration standards by diluting the stock solution.

-

GC-MS Analysis:

-

Inject a fixed volume of each standard and the sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Set the oven temperature program to achieve good separation of the components.

-

Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range.

-

-

Quantification:

-

Identify the peak corresponding to (+)-sativene based on its retention time and mass spectrum.

-

Construct a calibration curve by plotting the peak area of the (+)-sativene standard against its concentration.

-

Determine the concentration of (+)-sativene in the sample by interpolating its peak area on the calibration curve.[16][17]

-

Comparative Data of (+)-Sativene Sources

| Source Organism | Kingdom | Typical Yield/Concentration | Reference |

| Abies grandis (Grand Fir) | Plantae | Variable, present in essential oil | [5][6] |

| Coprinus cinereus | Fungi | Producer, specific yield not reported | [8] |

| Bipolaris sorokiniana | Fungi | Producer of sativene-type sesquiterpenoids | [9] |

| Cochliobolus sativus | Fungi | Producer of sativene-related compounds | |

| Bipolaris victoriae | Fungi | Producer of sativene sesquiterpenoids |

Note: Quantitative data on the yield of (+)-sativene from these sources is often not explicitly reported in the literature and can vary significantly based on the specific strain, growth conditions, and extraction methods.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the natural sources of (+)-sativene in both plants and fungi, its biosynthesis, and detailed methodologies for its isolation and characterization. The coniferous tree Abies grandis and a variety of fungal species stand out as the primary natural producers of this intriguing sesquiterpene. The elucidation of the biosynthetic pathway, particularly the role of (+)-sativene synthase, opens up avenues for metabolic engineering and synthetic biology approaches for the enhanced production of (+)-sativene.

Future research should focus on the quantitative assessment of (+)-sativene in a wider range of plant and fungal species, as well as the optimization of extraction and purification protocols to improve yields. Furthermore, a deeper investigation into the biological activities of (+)-sativene and its derivatives is warranted to fully explore its therapeutic potential. The knowledge and protocols outlined in this guide will serve as a valuable resource for researchers dedicated to advancing the science and application of this promising natural product.

References

-

Agger S, Lopez-Gallego F, Schmidt-Dannert C. Diversity of sesquiterpene synthases in the basidiomycete Coprinus cinereus. Molecular Microbiology. 2009;72(5):1181-1195. [Link]

- Copolovici L, Kännaste A, Pazouki L, Niinemets Ü. Gas Chromatography-Mass Spectrometry Method for Determination of Monoterpene and Sesquiterpene Emissions from Stressed Plants. Methods Mol Biol. 2021;2233:125-136.

- Merfort I. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones.

- BenchChem. Validating the Stereochemistry of (-)-α-Santalene: A Comparative Guide to Chiral Chromatography and Alternative Methods. BenchChem. Published 2025.

- Setzer WN, Vogler B, Schmidt JM, Leahy JG, Rives R. Chemical compositions and enantiomeric distributions of leaf essential oils of three conifers from Oregon. Nat Prod Commun. 2021;16(7):1934578X2110290.

- Gao W, Chen F, Chen S, Liu Y, Bai G, Wang X. Identification and quantification of sesquiterpenes and polyacetylenes in Atractylodes lancea from various geographical origins using GC-MS analysis. Braz J Pharmacogn. 2017;27(3):285-292.

- D'Auria M, Racioppi R. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS. Foods. 2020;9(11):1598.

- Restek. A Guide to the Analysis of Chiral Compounds by GC.

- Teponno RB, Tapondjou AL, Djoukeng JD, et al. Antimicrobial and Cytotoxic Activities of Constituents from the Fruit of Albizia lebbeck L. Benth (Fabaceae). Molecules. 2016;21(11):1459.

- Meadows AL, Hawkins KM, Tsegaye Y, et al. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites.

- Wang Y, Liu X, Niu S, et al. Sesquiterpenes Isolated from Aspergillus fumigatus, an Endophytic Fungus from Ligusticum wallichii. Planta Med. 2017;83(1-2):121-126.

- Esmaeili S, Ebrahimabadi AH, Kazemi M, Batooli H. Antimicrobial and cytotoxic activity of extracts from Salvia tebesana Bunge and Salvia sclareopsis Bornm cultivated in Iran. Res Pharm Sci. 2019;14(3):253-260.

- Gao Y, Li J, Liu D, et al. Rationally engineering santalene synthase to readjust the component ratio of sandalwood oil.

- Chankvetadze B. The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Published July 22, 2022.

- Ebrahimabadi AH, Mazoochi A, Kashi FJ, Djafari-Bidgoli Z, Batooli H. Cytotoxic, Antioxidant and Antimicrobial Activities and Phenolic Contents of Eleven Salvia Species from Iran. Food Chem Toxicol. 2010;48(11):3102-3110.

- Francotte E. Contemporary Analysis of Chiral Molecules.

- Welsch R, Beyer P, Hugueney P, Kleinig H, von Lintig J. Regulation and activation of phytoene synthase, a key enzyme in carotenoid biosynthesis, during photomorphogenesis. Planta. 1997;201(2):166-172.

- Moussa SH, Tayel AA, Al-Turki AI, Al-Dossary M, Hatamleh AA. Antimicrobial and cytotoxic activities of natural (Z)-13-docosenamide derived from Penicillium chrysogenum. Front Microbiol. 2023;14:1161245.

- Wilson T, Poulson A, Packer C, Swor T, Schaugaard J, Parrish A. Trunk wood essential oil profile comparison of Abies concolor (Pinaceae) and Abies grandis (Pinaceae) from northern Idaho (USA). Phytologia. 2022;104(4):66-73.

- Shikov AN, Narkevich IA, Flisyuk EV, Luzhanin VG, Pozharitskaya ON. Comparative Phytochemical Profiling of Essential Oils from Selected Abies Species and Analysis of Their Antifungal and Antiradical Activity. Molecules. 2023;28(24):8033.

- Esmaeili S, Ebrahimabadi AH, Kazemi M, Batooli H. Antimicrobial and cytotoxic activity of extracts from Salvia tebesana Bunge and Salvia sclareopsis Bornm cultivated in Iran. Res Pharm Sci. 2019;14(3):253-260.

- BenchChem. Chiral Separation of Sabinene Enantiomers by High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol. BenchChem. Published 2025.

- Al-Shuraifi A, Ali A, Al-Farhan A, Al-Sadi A. Bipolaris sorokiniana-Induced Black Point, Common Root Rot, and Spot Blotch Diseases of Wheat: A Review. Front Microbiol. 2021;12:629478.

- Zhang Y, Li J, Liu X, et al. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review. J Fungi (Basel). 2022;8(10):1038.

- Wilson T, Poulson A, Packer C, Swor T, Schaugaard J, Parrish A. Trunk wood essential oil profile comparison of Abies concolor (Pinaceae) and Abies grandis (Pinaceae) from northern Idaho (USA). Phytologia. 2022;104(4):66-73.

- Sgobba E, Moco S, De Vrieze M, et al. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules. 2023;28(9):3835.

- Enzyme Mechanisms & Stereochemistry. YouTube. Published online April 7, 2010.

- Austin MB, Noel JP. Structure and mechanism of chalcone synthase-like polyketide synthases.

- Wood D. Protein Extraction from Fungi. In: Methods in Molecular Biology. Vol 13. Humana Press; 1992:39-43.

- Swor T, Wilson T, Poulson A, Schaugaard J, Parrish A, Satyal P.

Sources

- 1. Antimicrobial and cytotoxic activity of extracts from Salvia tebesana Bunge and Salvia sclareopsis Bornm cultivated in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic, Antioxidant and Antimicrobial Activities and Phenolic Contents of Eleven Salvia Species from Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Antimicrobial and cytotoxic activities of natural (Z)-13-docosenamide derived from Penicillium chrysogenum [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. phytologia.org [phytologia.org]

- 6. researchgate.net [researchgate.net]

- 7. Gymnosperms of Idaho: Chemical Compositions and Enantiomeric Distributions of Essential Oils of Abies lasiocarpa, Picea engelmannii, Pinus contorta, Pseudotsuga menziesii, and Thuja plicata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (+)-sativene synthase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Rationally engineering santalene synthase to readjust the component ratio of sandalwood oil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 14. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. gcms.cz [gcms.cz]

- 20. azom.com [azom.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (+)-Sativene: From Biosynthesis to Potential Applications

This guide provides a comprehensive technical overview of (+)-sativene, a fascinating sesquiterpene with a unique tricyclic carbon skeleton. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, biosynthetic and synthetic pathways, and known biological activities of this natural product.

Core Chemical Identity of (+)-Sativene

(+)-Sativene is a volatile organic compound belonging to the class of sesquiterpenoids. Its rigid, cage-like structure is a product of intricate enzymatic cyclization, making it a target of interest for both biosynthetic and synthetic chemists.

| Identifier | Value | Source |

| CAS Number | 3650-28-0 | [1][2] |

| Molecular Formula | C15H24 | [1][2] |

| Molecular Weight | 204.35 g/mol | [2] |

| IUPAC Name | (1S,3aR,4S,7R,7aS)-Octahydro-4-methyl-8-methylene-7-(1-methylethyl)-1,4-methano-1H-indene |

The Natural Blueprint: Biosynthesis of (+)-Sativene

The biosynthesis of (+)-sativene in fungi is a testament to the efficiency and precision of enzymatic catalysis. The pathway begins with the universal precursor for isoprenoids, farnesyl diphosphate (FPP), and is orchestrated by a key enzyme, sativene synthase.

The Mevalonate Pathway: A Prelude to Sativene

Like all terpenes, the journey to (+)-sativene begins with the fundamental building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are primarily synthesized through the mevalonate pathway in fungi. These five-carbon units are sequentially condensed to form the ten-carbon geranyl pyrophosphate (GPP) and subsequently the fifteen-carbon farnesyl diphosphate (FPP).

Enzymatic Cyclization: The Genesis of the Tricyclic Core

The pivotal step in (+)-sativene biosynthesis is the cyclization of the linear FPP molecule, a reaction catalyzed by sativene synthase (SatA) .[3][4] This enzyme masterfully guides a cascade of carbocation intermediates to form the characteristic tricyclic structure of sativene.

The generally accepted mechanism involves:

-

Ionization: The diphosphate group of FPP departs, generating a farnesyl carbocation.

-

Cyclization Cascade: A series of intramolecular cyclizations occur, leading to the formation of the distinctive bridged ring system.

-

Deprotonation: The final step involves the elimination of a proton to yield the exocyclic methylene group, finalizing the (+)-sativene structure.

Caption: Conceptual workflow for the chemical synthesis of Sativene.

Biological Activities and Potential Applications

While (+)-sativene itself is a relatively simple hydrocarbon, it and its derivatives have demonstrated a range of biological activities, primarily in the context of plant-microbe interactions.

Phytotoxicity and Plant Growth Regulation

Sativene-related sesquiterpenoids, including seco-sativene analogs, are known to be produced by various plant pathogenic fungi. [5]These compounds can exhibit phytotoxic effects on certain plant species. [1]Conversely, some derivatives have been observed to possess plant-growth-promoting properties. [1][5]This dual activity suggests a complex role in the ecological niche of the producing organisms.

Antimicrobial Properties

While not extensively studied for broad-spectrum antimicrobial activity, the parent compound and its analogs are part of the chemical arsenal of fungi, suggesting a role in fending off competing microorganisms. Further research is warranted to explore the potential of sativene derivatives as novel antimicrobial agents.

Spectroscopic Characterization

The structural elucidation of (+)-sativene relies on a combination of spectroscopic techniques. The following table summarizes typical data, although specific values may vary slightly depending on the solvent and instrument used.

| Spectroscopic Data | Key Features |

| ¹H NMR | Resonances for the isopropyl group (doublet and septet), methyl singlets, and characteristic signals for the exocyclic methylene protons. |

| ¹³C NMR | Approximately 15 distinct carbon signals, including those for the quaternary carbons of the bridged system and the sp² carbons of the double bond. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 204, consistent with the molecular formula C₁₅H₂₄. |

| Infrared (IR) | Characteristic C-H stretching and bending vibrations, and a band corresponding to the C=C stretch of the exocyclic methylene group. |

Future Directions and Conclusion

(+)-Sativene remains a molecule of significant interest. For synthetic chemists, it presents a continuing challenge in the development of elegant and efficient total syntheses. For biochemists and enzymologists, the catalytic mechanism of sativene synthase is a fascinating case study in the control of reactive carbocation intermediates. Furthermore, the diverse biological activities of its derivatives suggest that the sativene scaffold could be a valuable starting point for the development of new agrochemicals or pharmaceuticals. A deeper understanding of the structure-activity relationships of sativene-related compounds will be crucial in unlocking their full potential.

References

- McMurry, J. E. (1968). Total Synthesis of Sativene. Journal of the American Chemical Society, 90(24), 6821–6823.

-

Cai, Y., et al. (2024). Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene. Organic Letters. Available from: [Link]

-

PubMed. Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene. Available from: [Link]

-

Karimi, S. (2001). A formal total synthesis of racemic sesquiterpenoid sativene. Journal of Natural Products, 64(4), 406-410. Available from: [Link]

-

ACS Publications. Sativene-Related Sesquiterpenoids with Phytotoxic and Plant-Promoting Activities from the Plant Pathogenic Fungus Bipolaris sorokiniana Based on a Molecular Networking Strategy. Available from: [Link]

-

PubMed. Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology. Available from: [Link]

Sources

- 1. Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Biological role of (+)-Sativene in Helminthosporium sativum

An In-Depth Technical Guide to the Biological Role of (+)-Sativene in Helminthosporium sativum

Authored by Gemini, Senior Application Scientist

Abstract